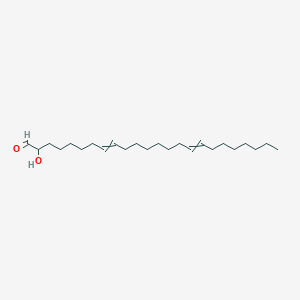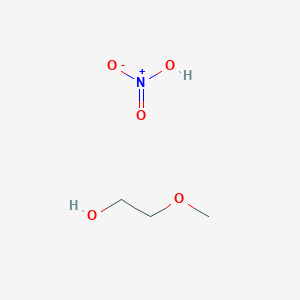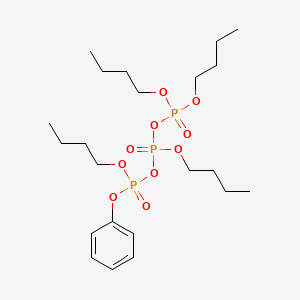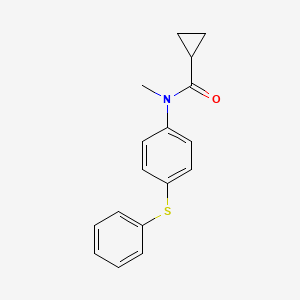
Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxamide group, and a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- typically involves multiple steps, starting with the formation of the cyclopropane ring One common method is the reaction of a suitable alkene with a carbene precursor under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxamide, N-methyl: A simpler analog without the phenylthio group.
Cyclopropanecarboxamide, N-2-methylpropyl: Another analog with a different substituent on the amide nitrogen.
Uniqueness
Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
77711-73-0 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-methyl-N-(4-phenylsulfanylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H17NOS/c1-18(17(19)13-7-8-13)14-9-11-16(12-10-14)20-15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3 |
Clé InChI |
YHIJAOKUOVZSMU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




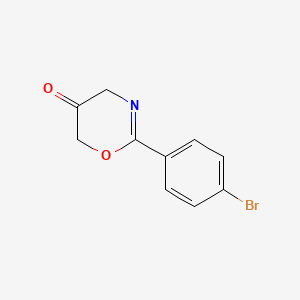
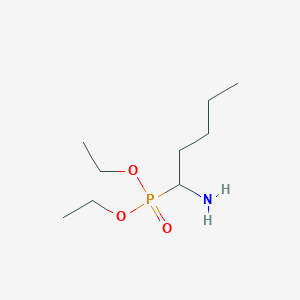
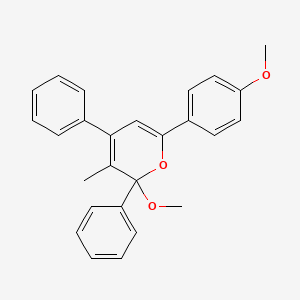

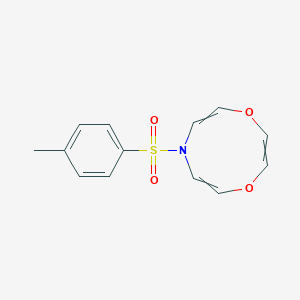


![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)

